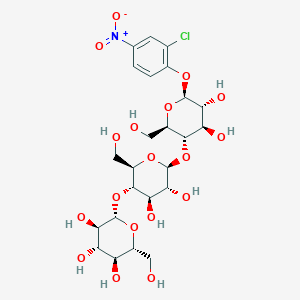

2-Chloro-4-nitrophenyl-b-cellotrioside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-4-nitrophenyl-b-cellotrioside is a chromogenic substrate for cellulase activity . It is suitable for kinetic characterization of cellulases and is useful for biofuels research to measure cellulase activity for optimum ethanol production .

Synthesis Analysis

The synthesis of this compound involves enzymatic hydrolysis of a series of 4,6-O-benzylidene-2-chloro-4-nitrophenyl-b-d-cellooligosaccharides . It has been used as an intermediate in the chemical syntheses of various pesticides, dyes, and pharmaceuticals .Molecular Structure Analysis

The molecular formula of this compound is C18H24ClNO13 . It has a molecular weight of 497.84 .Chemical Reactions Analysis

This compound is a substrate in assays to determine the enzymatic activity of cellulase . It is degraded via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium .Physical And Chemical Properties Analysis

This compound is a white to off-white powder . It is soluble in DMSO and in water .Scientific Research Applications

Assay Development for Enzyme Measurement

2-Chloro-4-nitrophenyl-β-cellotrioside plays a crucial role in the development of specific and sensitive assays for enzyme measurements. For example, it has been used in the preparation of a substrate mixture for the assay of endo-1,4-β-glucanase (cellulase) (McCleary et al., 2014). Additionally, it has been utilized in methods to measure amylase activity in serum without auxiliary enzymes, demonstrating precision and sensitivity (Foo & Bais, 1998).

Enzyme Hydrolysis and Mechanism Studies

Studies have explored the hydrolysis catalyzed by enzymes such as Bacillus endoglucanase in family D, where 2-Chloro-4-nitrophenyl-β-cellotrioside was hydrolyzed to generate alpha-cellobiose, providing insights into the mechanism of bond cleavage by these enzymes (Kawaminami, Ozaki, & Ito, 1995).

Enhanced Assay Sensitivity and Stability

The compound has been noted for increasing the sensitivity and stability of assays. For instance, it has been used in the development of a direct colorimetric assay for alpha-amylase, providing rapid and reliable results for both serum and urine samples (Winn-Deen, David, Sigler, & Chavez, 1988). Its application in assays offers significant improvements in terms of reagent stability and sensitivity, facilitating easier automation and quicker result acquisition.

Investigating Enzyme Properties and Action Modes

2-Chloro-4-nitrophenyl-β-cellotrioside has been instrumental in detailed investigations of the kinetic properties and action modes of enzymes. For instance, it helped in studying the properties and action modes of cellobiohydrolases produced by Talaromyces emersonii (Tuohy et al., 2002). Through such studies, it contributes to a deeper understanding of enzyme functionality and potential applications in biotechnology and medicine.

Enhancing Transglycosylation Activity

Research also shows that 2-Chloro-4-nitrophenyl-β-cellotrioside can be used to enhance transglycosylation activity in certain conditions. For example, the transglycosylation of p-nitrophenyl-β-D-cellotrioside to cellotetraose was increased by the presence of organic solvents, as studied in the context of a psychrotrophic yeast's endo-1,4-β-glucanase (Oikawa, Tsukagawa, Chino, & Soda, 2001).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34ClNO18/c25-8-3-7(26(37)38)1-2-9(8)39-22-18(35)15(32)20(11(5-28)41-22)44-24-19(36)16(33)21(12(6-29)42-24)43-23-17(34)14(31)13(30)10(4-27)40-23/h1-3,10-24,27-36H,4-6H2/t10-,11-,12-,13-,14+,15-,16-,17-,18-,19-,20-,21-,22-,23+,24+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYYNUOXSFGLNX-ZENQEEDISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34ClNO18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,3,4-tetrahydro-4-(4-methylphenyl)Cyclopent[b]indole](/img/structure/B1457765.png)

![1-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)-N-cyclobutyl-N-methylpiperidin-4-amine](/img/structure/B1457768.png)

![2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxylic acid hydrate](/img/structure/B1457773.png)

![Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1457774.png)

![3-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1457777.png)

![2-[(1-Methylethyl)amino]butanoic acid methyl ester hydrochloride](/img/structure/B1457781.png)

![2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile dihydrochloride](/img/structure/B1457784.png)